molecular formula C6H6Cl3NO B145694 4-Amino-2,6-dichlorophenol hydrochloride CAS No. 42486-53-3

4-Amino-2,6-dichlorophenol hydrochloride

Cat. No.: B145694
CAS No.: 42486-53-3
M. Wt: 214.5 g/mol
InChI Key: KCZRBWLAYMSXIU-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorophenol hydrochloride (C₆H₆Cl₃NO) is a halogenated aminophenol derivative characterized by two chlorine atoms at the 2- and 6-positions, an amino group at the 4-position, and a hydroxyl group at the 1-position, with a hydrochloride counterion. Its molecular weight is 214.47 g/mol, and it exhibits a planar molecular structure with hydrogen bonding networks (O–H⋯N and N–H⋯O) that stabilize its crystalline form .

This compound is a metabolite of 3,5-dichloroaniline and is notable for its acute nephrotoxicity, inducing renal corticomedullary necrosis in Fischer 344 rats at doses as low as 0.05 mM in vitro .

Properties

IUPAC Name

4-amino-2,6-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRBWLAYMSXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068400
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride
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Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42486-53-3
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride
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Record name 4-amino-2,6-dichlorophenol hydrochloride
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Preparation Methods

Nitration Reaction Conditions and Mechanism

The first stage involves nitrating 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol. The reaction employs nitric acid (HNO₃) in the presence of tetrachloroethylene as a solvent and concentrated sulfuric acid (H₂SO₄) as a water absorbent. Key parameters include:

  • Molar ratio : 1 : 1.2–1.6 (2,6-dichlorophenol : HNO₃).

  • Temperature : 34–36°C.

  • Reaction time : 2 hours post-addition of HNO₃.

The nitration occurs preferentially at the para position relative to the hydroxyl group due to steric and electronic effects, minimizing isomer formation. A representative example from the patent uses 10 kg of 2,6-dichlorophenol, 30 L of tetrachloroethylene, and 6 kg of HNO₃, yielding 2,6-dichloro-4-nitrophenol after solid-liquid separation and drying.

Table 1: Nitration Reaction Parameters

ParameterValue/Range
Starting material2,6-Dichlorophenol
SolventTetrachloroethylene
CatalystH₂SO₄ (0.3 L)
Nitrating agentHNO₃
Molar ratio1 : 1.2–1.6
Temperature34–36°C
Reaction time2 hours

Catalytic Reduction to 4-Amino-2,6-Dichlorophenol

The second stage reduces the nitro group of 2,6-dichloro-4-nitrophenol to an amine using hydrazine hydrate (N₂H₄·H₂O) in ethanol. Critical conditions include:

  • Molar ratio : 1 : 1.8–2.2 (2,6-dichloro-4-nitrophenol : hydrazine hydrate).

  • Temperature : 72–76°C.

  • Reaction time : Until complete reduction (typically 3–4 hours).

The reduction proceeds via a catalytic transfer hydrogenation mechanism, with ethanol acting as both solvent and proton donor. Post-reaction, the mixture undergoes thermal filtration and distillation to isolate the free amine.

Table 2: Reduction Reaction Parameters

ParameterValue/Range
Intermediate2,6-Dichloro-4-nitrophenol
Reducing agentHydrazine hydrate
SolventEthanol
Molar ratio1 : 1.8–2.2
Temperature72–76°C
PurificationDistillation

Process Optimization and Yield

The patent emphasizes high purity (>98%) and yield (>85%) for the final amine, attributed to precise control of stoichiometry and temperature. Solvent recovery systems for tetrachloroethylene and ethanol further enhance cost efficiency.

An older method, referenced in patent CN112920060A, starts with p-nitrophenol. This route involves chlorination followed by reduction:

  • Chlorination : p-Nitrophenol is chlorinated using chlorine gas or chlorinating agents to introduce chlorine atoms at the 2- and 6-positions, forming 2,6-dichloro-4-nitrophenol.

  • Reduction : The nitro group is reduced to an amine, as described in Section 1.2.

While this method is historically significant, it suffers from lower regioselectivity during chlorination, leading to byproducts such as 2,4-dichloro-6-nitrophenol. Consequently, the nitration-reduction route from 2,6-dichlorophenol is preferred for industrial applications.

The free amine, 4-amino-2,6-dichlorophenol, is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl). Although not explicitly detailed in the cited sources, standard protocols involve:

  • Dissolving the amine in a polar solvent (e.g., ethanol or water).

  • Adding stoichiometric HCl under controlled pH.

  • Crystallizing the hydrochloride salt through cooling or solvent evaporation.

The hydrochloride form enhances stability and solubility, making it preferable for pharmaceutical formulations.

Comparative Evaluation of Methodologies

Table 3: Comparison of Synthesis Routes

ParameterNitration-Reduction RouteChlorination-Reduction Route
Starting material2,6-Dichlorophenolp-Nitrophenol
ByproductsMinimalSignificant
Yield>85%60–70%
Purity>98%80–90%
Industrial feasibilityHighModerate

The nitration-reduction method outperforms the chlorination route in yield, purity, and scalability, justifying its dominance in modern production.

Industrial-Scale Production Considerations

Patent CN112920060A describes a continuous-flow system integrating mixing kettles, reactors, and separators, enabling large-scale synthesis. Key features include:

  • Automated temperature control : Ensures consistent reaction conditions.

  • Solvent recovery systems : Distillation towers recycle tetrachloroethylene and ethanol, reducing waste.

  • Solid-liquid separators : Enhance product isolation efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Toxicological Research

Nephrotoxicity Studies
ADCP has been studied extensively for its nephrotoxic effects. Research indicates that it induces acute nephrotoxicity characterized by renal corticomedullary necrosis. In vitro studies have shown that exposure to ADCP at concentrations of 0.05 mM or greater leads to increased lactate dehydrogenase (LDH) release from rat renal cortical slices, suggesting cellular damage and necrosis .

Mechanistic Insights
Studies have explored the mechanisms underlying ADCP-induced nephrotoxicity. The role of antioxidants and cytochrome P450 activity modulators has been examined to mitigate the cytotoxic effects of ADCP. This research is critical for understanding how ADCP interacts with biological systems and its potential implications for human health .

Agricultural Chemistry

Insecticidal Applications
ADCP serves as an important intermediate in the synthesis of hexaflumuron, a benzoylurea insecticide known for its chitin synthesis inhibition properties. Hexaflumuron is effective against various pests, including bollworms, making ADCP valuable in agricultural pest management strategies .

Synthesis Process Improvements
Recent advancements in the synthesis of ADCP have focused on optimizing yield and purity through innovative methods. For instance, using 2,6-dichlorophenol as a starting material combined with nitration reactions has shown to enhance product quality while minimizing by-products . This optimization is crucial for large-scale agricultural applications.

Pharmaceutical Intermediates

ADCP is recognized as a significant intermediate in the production of various pharmaceuticals. Its chemical structure allows it to participate in numerous organic synthesis reactions, leading to the development of bioactive compounds. The versatility of ADCP in pharmaceutical chemistry highlights its importance in drug development processes.

Analytical Chemistry

ADCP is utilized in analytical chemistry as a standard reference compound for various assays and analytical methods. Its chemical properties allow it to be employed in studies involving spectrophotometry and chromatographic techniques, aiding in the analysis of complex mixtures.

Case Study 1: Nephrotoxicity Mechanisms
A study conducted on Fischer 344 rats demonstrated that preincubation with antioxidants significantly reduced LDH release induced by ADCP exposure. This finding underscores the potential for protective agents in mitigating nephrotoxic effects .

Case Study 2: Agricultural Efficacy
Field trials evaluating hexaflumuron's efficacy derived from ADCP showed significant reductions in pest populations compared to untreated controls, illustrating the practical application of ADCP in agricultural settings .

Mechanism of Action

The nephrotoxic effects of 4-Amino-2,6-dichlorophenol hydrochloride are primarily due to its ability to induce renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cell membrane damage. The exact molecular targets and pathways involved in its nephrotoxicity are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 4-amino-2,6-dichlorophenol hydrochloride (ADCP-HCl) with structurally related halogenated aminophenols and anilines:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Toxicity (In Vivo/In Vitro) Key Physicochemical Properties
This compound C₆H₆Cl₃NO 214.47 Cl (2,6), NH₂ (4), OH (1) Severe nephrotoxicity (renal necrosis); hepatotoxicity logP 1.72; mp 164–166°C (base); soluble in ethanol
3,5-Dichloroaniline C₆H₅Cl₂N 162.02 Cl (3,5), NH₂ (1) Moderate nephrotoxicity; precursor to ADCP logP 2.1; mp 63–65°C; volatile
4-Amino-2-chlorophenol C₆H₆ClNO 143.57 Cl (2), NH₂ (4), OH (1) Lower nephrotoxic potential compared to ADCP logP 1.3; mp 138–140°C
4-Amino-2,6-difluorophenol hydrochloride C₆H₆F₂NO·HCl 181.57 F (2,6), NH₂ (4), OH (1) Limited toxicity data; structural analog with fluorine substitution mp >200°C; hygroscopic

Key Findings:

Structural Influence on Toxicity: ADCP-HCl’s dichlorination at the 2- and 6-positions enhances its nephrotoxic potency compared to monochlorinated analogs like 4-amino-2-chlorophenol . The electron-withdrawing chlorine atoms likely increase oxidative stress and reactive metabolite formation . 3,5-Dichloroaniline, a precursor to ADCP, exhibits milder toxicity, suggesting bioactivation (e.g., hydroxylation) is critical for ADCP’s nephrotoxic effects .

Hydrogen Bonding and Solubility :

  • ADCP’s planar structure and hydrogen-bonding network (O–H⋯N and N–H⋯O) contrast with 3,5-dichloroaniline’s lack of hydroxyl groups, explaining differences in solubility and crystallinity .

Protective Agents: Ascorbic acid and AT-125 mitigate ADCP-induced nephrotoxicity by scavenging free radicals or inhibiting bioactivation enzymes, a protective mechanism less documented in analogs like 4-amino-2-chlorophenol .

Biological Activity

4-Amino-2,6-dichlorophenol hydrochloride (ADCP) is a halogenated derivative of aminophenol that has garnered attention due to its significant biological activities, particularly its nephrotoxic and hepatotoxic effects. This article aims to provide a comprehensive overview of the biological activity of ADCP, supported by case studies, research findings, and data tables.

  • Chemical Formula : C₆H₅Cl₂N₃O
  • Molecular Weight : 178.02 g/mol
  • CAS Number : 5930-28-9
  • Structure :
    4 Amino 2 6 dichlorophenol\text{4 Amino 2 6 dichlorophenol}

Biological Activity Overview

ADCP exhibits a range of biological activities, primarily characterized by its nephrotoxic and hepatotoxic properties. Various studies have explored its effects on different biological systems.

Nephrotoxicity

ADCP is recognized as a potent nephrotoxicant. Research indicates that exposure to ADCP leads to significant renal damage in both in vitro and in vivo models.

  • In Vivo Studies : A study conducted on Fischer 344 rats demonstrated that ADCP exposure resulted in acute nephrotoxicity, characterized by renal corticomedullary necrosis. The study reported increased lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations as low as 0.05 mM .
  • In Vitro Studies : Another investigation highlighted that ADCP induced methemoglobin formation in erythrocytes, with significant increases observed at concentrations ranging from 0.2 to 0.6 mM . This suggests potential oxidative stress mechanisms contributing to nephrotoxic effects.

Hepatotoxicity

While ADCP is primarily noted for its nephrotoxic effects, it also exhibits weak hepatotoxicity:

  • In a study assessing the hepatic impact of ADCP, it was found that high doses led to degeneration and necrosis of hepatocytes in rats. Histopathological examinations revealed significant lesions correlating with elevated liver weights and alterations in biochemical parameters .

The exact mechanism by which ADCP induces toxicity remains unclear; however, it is hypothesized that the compound undergoes metabolic activation to form reactive intermediates capable of causing cellular damage. Potential pathways include:

  • Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to cellular injury.
  • Methemoglobin Formation : Increased levels of methemoglobin can impair oxygen transport and lead to tissue hypoxia .

Case Studies and Research Findings

StudyFindingsConcentration
Limoges et al. (2008)Induced nephrotoxicity in Fischer 344 rats≥0.05 mM
Erythrocyte Methemoglobin StudySignificant methemoglobin formation0.2 - 0.6 mM
Hepatic Impact StudyHepatocyte degeneration and necrosisHigh doses

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of ADCP:

  • Acute Toxicity : In acute toxicity tests on Wistar rats, no mortality was observed at doses up to 300 mg/kg body weight, indicating a moderate safety profile in short-term exposure scenarios .
  • Chronic Exposure : Long-term exposure studies revealed significant alterations in hematological parameters and organ weights, suggesting cumulative toxic effects over time .

Q & A

Q. What advanced spectral techniques resolve contradictions in reported crystallographic data?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve discrepancies in bond angles/lengths. Pair with solid-state NMR (¹³C CP/MAS) to analyze polymorphism. Compare results with Cambridge Structural Database entries to validate structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 2
4-Amino-2,6-dichlorophenol hydrochloride

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